molecular formula C24H26N4O4S B11378096 1-(3-methylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-methylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11378096
M. Wt: 466.6 g/mol
InChI Key: IAGOPORZQWFHOS-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. The key steps may include:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions to replace specific functional groups with others, allowing for the fine-tuning of its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-methylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-piperidone: A related compound with a similar piperidine structure.

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A piperidine derivative used in neurological research.

Uniqueness

1-(3-methylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and its potential biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

1-(3-methylphenyl)-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C24H26N4O4S/c1-17-6-5-8-20(16-17)27-15-13-22(29)23(26-27)24(30)25-19-9-11-21(12-10-19)33(31,32)28-14-4-3-7-18(28)2/h5-6,8-13,15-16,18H,3-4,7,14H2,1-2H3,(H,25,30)

InChI Key

IAGOPORZQWFHOS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC(=C4)C

Origin of Product

United States

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